molecular formula C9H9BrOS B8331925 2-(2-Bromoallylthio)phenol

2-(2-Bromoallylthio)phenol

Cat. No.: B8331925
M. Wt: 245.14 g/mol
InChI Key: IJELNLZUDTWMIV-UHFFFAOYSA-N
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Description

2-(2-Bromoallylthio)phenol is a brominated phenolic compound featuring a thioether-linked 2-bromoallyl substituent at the ortho position of the phenol ring. For instance, phenol derivatives with sulfur-containing substituents, such as thioethers or thiols, often exhibit altered solubility, stability, and reactivity compared to oxygen-based analogs due to sulfur’s larger atomic radius and lower electronegativity .

Properties

Molecular Formula

C9H9BrOS

Molecular Weight

245.14 g/mol

IUPAC Name

2-(2-bromoprop-2-enylsulfanyl)phenol

InChI

InChI=1S/C9H9BrOS/c1-7(10)6-12-9-5-3-2-4-8(9)11/h2-5,11H,1,6H2

InChI Key

IJELNLZUDTWMIV-UHFFFAOYSA-N

Canonical SMILES

C=C(CSC1=CC=CC=C1O)Br

Origin of Product

United States

Comparison with Similar Compounds

Thioether vs. Ether/Oxygen-Based Substituents

  • 2-(2-Bromoallylthio)phenol vs. 4-Acetoxystyrene (C10H10O2): The thioether group in 2-(2-Bromoallylthio)phenol introduces greater hydrophobicity compared to the acetoxy group in 4-acetoxystyrene.
  • Reactivity : The bromoallylthio group may undergo nucleophilic substitution or elimination reactions more readily than oxygen-based substituents due to bromine’s leaving-group ability and sulfur’s electron-donating effects .

Brominated vs. Non-Brominated Derivatives

  • 2-(2-Bromoallylthio)phenol vs. Bromine’s electronegativity may also stabilize the phenolic hydroxyl group via inductive effects, reducing acidity compared to non-halogenated analogs .

Crystallographic and Supramolecular Behavior

  • Hydrogen-Bonding Networks: Unlike (E)-2-{[2-(2-Hydroxyethylamino)ethyl-imino]methyl}phenol, which forms intramolecular O–H⋯N and intermolecular N–H⋯O hydrogen bonds , 2-(2-Bromoallylthio)phenol’s supramolecular structure is likely dominated by S⋯H–O interactions and Br⋯π halogen bonding, as observed in other bromophenols.

Physicochemical Properties (Table 1)

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
2-(2-Bromoallylthio)phenol C9H9BrOS ~247.1 (estimated) Phenol, Thioether, Bromo High hydrophobicity, Halogen bonding
4-Acetoxystyrene C10H10O2 162.19 Styrene, Acetoxy UV reactivity, Moderate polarity
(E)-2-{[2-(2-Hydroxyethylamino)ethyl-imino]methyl}phenol C12H18N2O2 222.29 Phenol, Imine, Hydroxyethyl Intramolecular H-bonding, Layered crystal packing
4-Nitrobenzoic acid palmitate C22H35NO4 377.53 Nitro, Ester High thermal stability, Low solubility

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